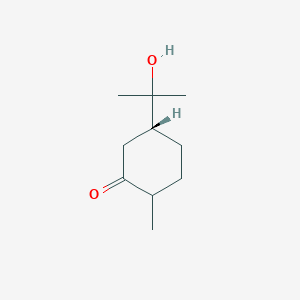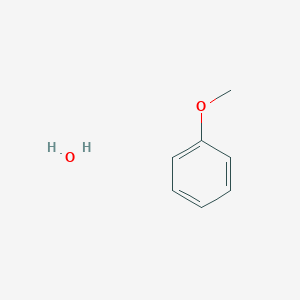
Benzene, methoxy-, monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, methoxy-, monohydrate, also known as methoxybenzene monohydrate, is an organic compound with the molecular formula C7H10O2. It is a derivative of benzene where a methoxy group (-OCH3) is attached to the benzene ring, and it is hydrated with one molecule of water. This compound is commonly used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxybenzene monohydrate can be synthesized through the methylation of phenol (hydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures. The general reaction is as follows:
C6H5OH+CH3I→C6H5OCH3+HI
Industrial Production Methods
On an industrial scale, methoxybenzene monohydrate is produced through the Williamson ether synthesis. In this method, sodium phenoxide is reacted with methyl chloride or dimethyl sulfate to produce methoxybenzene, which is then hydrated to form methoxybenzene monohydrate. The reaction conditions involve heating the reactants under reflux in the presence of a suitable solvent.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxybenzene monohydrate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common electrophiles include bromine, chlorine, and nitronium ions.
Oxidation: Methoxybenzene can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form methoxycyclohexane derivatives.
Common Reagents and Conditions
Bromination: Methoxybenzene reacts rapidly with bromine in the presence of a catalyst such as iron(III) bromide to form para-bromomethoxybenzene.
Nitration: Methoxybenzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitromethoxybenzene.
Oxidation: Potassium permanganate or chromic acid can be used to oxidize methoxybenzene to form quinones.
Major Products Formed
Para-bromomethoxybenzene: Formed from bromination.
Nitromethoxybenzene: Formed from nitration.
Quinones: Formed from oxidation.
Applications De Recherche Scientifique
Methoxybenzene monohydrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other aromatic compounds.
Biology: Utilized in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Employed in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of methoxybenzene monohydrate involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This increases the reactivity of the benzene ring towards electrophiles, leading to the formation of substituted products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol (hydroxybenzene): Similar structure but with a hydroxyl group instead of a methoxy group.
Anisole (methoxybenzene): Similar structure but without the hydration.
Toluene (methylbenzene): Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Methoxybenzene monohydrate is unique due to the presence of both a methoxy group and a water molecule in its structure. This combination imparts distinct chemical properties and reactivity compared to other benzene derivatives. The hydration can influence the solubility and reactivity of the compound in various chemical reactions.
Propriétés
Numéro CAS |
187404-56-4 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
anisole;hydrate |
InChI |
InChI=1S/C7H8O.H2O/c1-8-7-5-3-2-4-6-7;/h2-6H,1H3;1H2 |
Clé InChI |
ACPMBFXZRAOHTI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


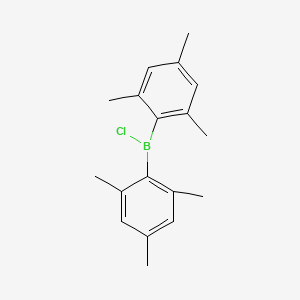
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
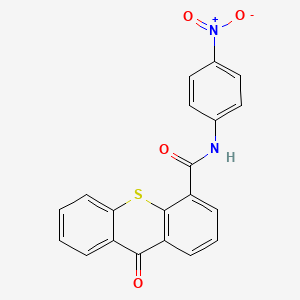
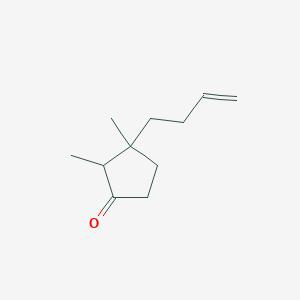
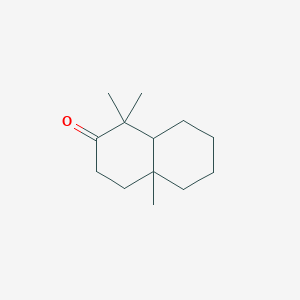
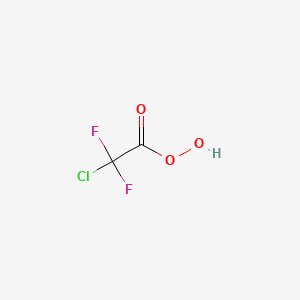



![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

